2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a piperazinyl group substituted with a 1,3-benzodioxol-5-ylmethyl chain. Key structural attributes include:
- Thiazolidinone ring: The (Z)-configured methylidene group at position 5 of the thiazolidinone enhances planarity and π-conjugation, influencing biological interactions .
- Isobutyl group: The 3-isobutyl substituent on the thiazolidinone modulates steric effects and metabolic stability .
Synthesis involves multi-step reactions, including Vilsmeier–Haack formylation and condensation steps to assemble the thiazolidinone and pyrido-pyrimidinone scaffolds . Characterization typically employs NMR, IR spectroscopy, and mass spectrometry .
Properties
Molecular Formula |
C29H31N5O4S2 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O4S2/c1-18(2)15-34-28(36)24(40-29(34)39)14-21-26(30-25-19(3)5-4-8-33(25)27(21)35)32-11-9-31(10-12-32)16-20-6-7-22-23(13-20)38-17-37-22/h4-8,13-14,18H,9-12,15-17H2,1-3H3/b24-14- |
InChI Key |
LAVIHNQMEDBNBU-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as Piribedil maleate, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.4 g/mol. Its structural components include a piperazine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Pharmacological Effects
- Dopaminergic Activity : Piribedil is primarily recognized for its dopaminergic properties. It acts as a dopamine D2 receptor agonist and has been shown to enhance dopaminergic transmission in the brain, making it useful in treating Parkinson's disease and other movement disorders .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress-related cellular damage. This effect is particularly relevant in neurodegenerative conditions where oxidative stress plays a significant role .
- Antinociceptive Effects : Research indicates that Piribedil possesses antinociceptive properties, providing pain relief in various models of pain. This was demonstrated in studies where it significantly reduced pain responses in animal models .
The mechanisms underlying the biological activities of Piribedil include:
- Dopamine Receptor Modulation : By selectively activating D2 receptors, Piribedil modulates neurotransmitter release and neuronal excitability.
- Inhibition of Oxidative Stress : The compound may reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to cells.
Case Studies and Research Findings
Several studies have explored the biological activity of Piribedil:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Thiazolidinone Substituent
Key Insight : The 3-isobutyl group in the target compound balances lipophilicity and steric effects, optimizing bioavailability and target engagement .
Core Scaffold Variations
Key Insight: The pyrido-pyrimidinone-thiazolidinone hybrid in the target compound enables dual functionality: the thiazolidinone moiety interacts with redox-sensitive targets, while the pyrido-pyrimidinone core supports π-π stacking in enzymatic pockets .
Piperazinyl Substitutions
Key Insight : The benzodioxol-methyl-piperazinyl group in the target compound uniquely combines electron-rich aromaticity and moderate lipophilicity, favoring both aqueous solubility and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
